Product packaging for trans-2-Methoxycyclohexanol(Cat. No.:CAS No. 113625-71-1)

trans-2-Methoxycyclohexanol

Cat. No.: B039478
CAS No.: 113625-71-1
M. Wt: 130.18 g/mol
InChI Key: DCQQZLGQRIVCNH-RNFRBKRXSA-N
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Description

trans-2-Methoxycyclohexanol is a chiral cyclohexane derivative of significant interest in synthetic organic chemistry and stereochemical studies. Its defined stereochemistry, with the methoxy group in a trans-diaxial orientation relative to the hydroxyl group, makes it a valuable scaffold and chiral building block for the synthesis of more complex, stereodefined molecules. Researchers utilize this compound in the development of asymmetric synthesis methodologies, particularly in reactions exploring stereoelectronic effects, such as the anomeric effect and neighboring group participation. Its conformational properties are studied to understand the stability of substituted cyclohexanes and the principles governing ring inversion. Furthermore, this compound serves as a key intermediate in the preparation of ligands for catalysis, natural product analogs, and other pharmacologically relevant compounds where the precise spatial arrangement of functional groups is critical for activity. This high-purity reagent is essential for advancing research in medicinal chemistry, total synthesis, and fundamental physical organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O2 B039478 trans-2-Methoxycyclohexanol CAS No. 113625-71-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-methoxycyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQQZLGQRIVCNH-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601300340
Record name rel-(1R,2R)-2-Methoxycyclohexanol
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Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7429-40-5
Record name rel-(1R,2R)-2-Methoxycyclohexanol
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Record name rel-(1R,2R)-2-Methoxycyclohexanol
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Record name Cyclohexanol, 2-methoxy-, (1R,2R)-rel
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Synthetic Methodologies and Preparative Routes for Trans 2 Methoxycyclohexanol

Alcoholysis Reactions of Cyclic Epoxides

The nucleophilic ring-opening of cyclohexene (B86901) oxide with methanol (B129727) stands as a principal method for synthesizing trans-2-Methoxycyclohexanol. benchchem.com This reaction's efficiency and selectivity are highly dependent on the catalyst employed.

Acid-Catalyzed Ring Opening of Cyclohexene Oxide with Methanol

The acid-catalyzed alcoholysis of cyclohexene oxide with methanol is a well-established method for producing this compound. In this reaction, an acid catalyst protonates the oxygen atom of the epoxide ring, making the carbon atoms more electrophilic and susceptible to nucleophilic attack by methanol. pearson.com This process typically results in the formation of the trans isomer due to an SN2-like mechanism, where the nucleophile (methanol) attacks from the side opposite to the protonated epoxide oxygen. pearson.com

The reaction mechanism involves the initial protonation of the epoxide oxygen by an acid, followed by the nucleophilic attack of methanol on one of the epoxide carbons. researchgate.net This attack leads to the opening of the three-membered ring and, after deprotonation, yields the final product, this compound. pearson.com The regioselectivity of the attack is influenced by the stability of the resulting carbocation-like transition state. youtube.com For symmetrically substituted epoxides like cyclohexene oxide, the attack can occur at either carbon atom, leading to the same product.

Various acid catalysts have been employed for this transformation. For instance, treatment of cyclohexene oxide with anhydrous HCl in methanol yields this compound as the principal product. pearson.compearson.com Iron(III) trifluoroacetate (B77799) has also been demonstrated as an efficient catalyst for the alcoholysis of epoxides, including the reaction of cyclohexene oxide with methanol. oup.com

Zeolite-Catalyzed Alcoholysis of Cyclohexene Oxide

Zeolites, with their well-defined pore structures and tunable acidic properties, serve as effective heterogeneous catalysts for the alcoholysis of cyclohexene oxide. benchchem.com Their use offers advantages such as high selectivity and ease of catalyst separation and reuse.

Molybdenum oxide supported on beta zeolite (MoOₓ/beta) has been identified as a highly active and selective catalyst for the conversion of cyclohexene to this compound. acs.org This catalytic system can achieve a yield of up to 95% for this compound in a process involving the epoxidation of cyclohexene followed by solvolysis with methanol. acs.org The effectiveness of the catalyst is attributed to the presence of monomeric MoOₓ species, which are efficient for both reaction steps. acs.org The catalytic performance shows a dependence on the molybdenum content, with optimal results observed at a specific loading. acs.org Importantly, the MoOₓ/beta catalyst demonstrates stability and can be recycled without a significant loss in performance. acs.org

Table 1: Catalytic Performance of MoOₓ/beta in Cyclohexene Conversion

Catalyst Mo Content (wt %) Cyclohexene Conversion (%)
MoOₓ/beta 0.1 3.7
MoOₓ/beta 0.5 34.2
MoOₓ/beta 1.0 ~34
MoOₓ/beta 2.0 <30

Reaction conditions: 100 mg of catalyst, 10 mmol of cyclohexene, 10 mmol of TBHP, 10 mL of methanol, 353 K, and 4 h. acs.org

Niobium-containing mesoporous molecular sieves, such as Nb-MCM-41, have shown catalytic activity in the liquid-phase oxidation of cyclohexene. researchgate.net These materials, characterized by a high surface area and uniform pore distribution, can facilitate the reaction between an epoxide and an alcohol. mdpi.com The catalytic mechanism over niobosilicate materials is suggested to involve the formation of a hydroperoxo species (NbOOH) which then transfers an oxygen atom to the alkene. researchgate.net While primarily studied for epoxidation, the acidic sites within these materials can also promote the subsequent alcoholysis of the formed epoxide. The addition of a second metal to materials like Ta-MCM-41 has been shown to improve activity and selectivity in oxidation reactions. mdpi.com

Titanium-substituted zeolite beta (Ti-Beta) is an efficient catalyst for the oxy-functionalization of cyclic alkenes, including the formation of glycol monoethers in the presence of an alcohol and hydrogen peroxide. rsc.org The catalytic activity is attributed to the framework Ti(IV) species. researchgate.net The hydrophilicity of the zeolite plays a crucial role, with more hydrophilic Ti-Beta zeolites showing significantly higher turnover rates for alkene epoxidation compared to their hydrophobic counterparts. acs.org This is because the hydrophilic pores can stabilize hydrogen-bonded networks that influence the reaction's transition state energetics. acs.org For the alcoholysis of epoxides, the polarity of the zeolite pores and the solvent structure have been shown to impact reaction rates and selectivities. acs.org Neutralizing the Brønsted acid sites in Ti-Al-β zeolites can lead to high selectivities for the epoxide, which can then undergo alcoholysis. rsc.org

Alcoholysis with Polyoxometalate Catalysts (e.g., Ag₂CsPW₁₂O₄₀)

Polyoxometalates (POMs) are a class of molecular metal-oxygen clusters that have demonstrated catalytic activity in various oxidation and acid-catalyzed reactions. technion.ac.ilorientjchem.org The silver cesium salt of phosphotungstic acid, Ag₂CsPW₁₂O₄₀, has been specifically identified as a catalyst for the synthesis of 2-Methoxycyclohexanol through the alcoholysis of cyclohexene oxide with methanol. researchgate.net This method is noted for its ability to facilitate regioselective ring-opening and efficiently introduce the methoxy (B1213986) group. benchchem.com

POMs can act as catalysts for epoxidation, and many also catalyze the subsequent ring-opening of the epoxide, which can reduce selectivity if not controlled. academicjournals.orgacs.org The catalytic activity of POMs is influenced by their composition and the reaction conditions. For instance, in the oxidation of cyclohexene, heteropolyacids with tungsten (HPW) have shown higher activity than those with molybdenum (HPMo). orientjchem.org The choice of oxygen donor, such as hydrogen peroxide, is also a key factor in these catalytic systems. technion.ac.ilacademicjournals.org

Enantioselective Synthesis Approaches

The preparation of enantiomerically pure this compound is paramount for its use in the synthesis of chiral drugs, as the specific stereochemistry ensures the desired biological activity and minimizes potential side effects. lookchem.com Enantioselective synthesis approaches for this compound can be broadly categorized into two main strategies: the resolution of a racemic mixture and, to a lesser extent, direct asymmetric synthesis.

While direct diastereoselective synthesis of this compound from achiral precursors is a desirable goal, much of the documented success in obtaining the trans isomer with high stereoselectivity relies on the stereochemical outcome of reactions involving a pre-existing stereocenter or a racemic mixture that is subsequently resolved. The inherent stereochemistry of the cyclohexane (B81311) ring and the directing effects of substituents play a crucial role in these transformations.

One of the fundamental approaches to establish the trans stereochemistry is through the ring-opening of cyclohexene oxide. The nucleophilic attack of methanol on the epoxide, often catalyzed by acid or a Lewis acid, proceeds via an anti-addition mechanism, leading to the formation of the trans product. mdpi.com The regioselectivity of this reaction is critical, and various catalytic systems have been explored to enhance the yield of the desired 2-methoxycyclohexanol isomer. For instance, the use of hydrazine (B178648) sulphate as a catalyst in the presence of an alcohol has been shown to be an efficient method for the regioselective ring-opening of epoxides to afford β-alkoxy alcohols. mdpi.com

Furthermore, the stereoselectivity of the reduction of a precursor ketone, such as 2-methoxycyclohexanone, can be controlled to favor the formation of the trans-alcohol. The choice of reducing agent and reaction conditions can influence the direction of hydride attack, leading to different diastereomeric ratios of the resulting alcohol. The hydrogenation of 2-methylcyclohexanone, a related compound, using catalysts like palladium on carbon (Pd/C) or reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), provides a model for the synthesis of trans-2-methylcyclohexanol, suggesting similar strategies could be applied for the methoxy analog. benchchem.com

While these methods primarily ensure the trans configuration, the enantioselectivity is often achieved through subsequent resolution steps, as detailed in the following section.

The large-scale production of enantiomerically pure this compound, particularly the (1S,2S)-isomer, has been successfully achieved through the resolution of a racemic mixture of this compound. researchgate.net Both enzymatic and chemical resolution methods have been developed and implemented on a manufacturing scale. researchgate.net

Enzymatic Resolution:

Enzymatic kinetic resolution has proven to be a particularly effective and simple process for obtaining (+)-(1S,2S)-2-methoxycyclohexanol in high yield and with excellent enantiomeric excess. researchgate.net This method typically involves the use of lipases to selectively acylate one of the enantiomers in the racemic mixture, allowing for the separation of the acylated enantiomer from the unreacted one.

Lipases from Candida antarctica (often immobilized as Novozym 435) and Pseudomonas fluorescens have demonstrated high enantioselectivity in the acylation of racemic this compound. pageplace.deresearchgate.net The choice of the acylating agent and solvent system can significantly impact the efficiency and selectivity of the resolution. For instance, in the kinetic resolution of racemic primary amines, the use of an immobilized lipase (B570770) B from Candida antarctica (CAL-B) in a solvent-free system has been shown to be effective. researchgate.net The reusability of the immobilized enzyme is a key advantage for industrial applications, making the process more cost-effective and environmentally friendly. researchgate.net

A study on the acylation of racemic this compound found that lipases from Pseudomonas and Candida species could effectively hydrolyze the corresponding acetate (B1210297) to yield the (-)-enantiomer of the alcohol. pageplace.de For the production of the desired (+)-(1S, 2S) enantiomer, an enantioselective acylation of the racemic alcohol was considered a more direct route. pageplace.de

Table 1: Enzymatic Resolution of racemic trans-2-Methoxycyclohexanol

Enzyme SourceReaction TypeProductEnantiomeric Excess (ee)Reference
Pseudomonas sp.Hydrolysis of acetate(-)-trans-2-MethoxycyclohexanolHigh pageplace.de
Candida sp.Hydrolysis of acetate(-)-trans-2-MethoxycyclohexanolHigh pageplace.de
Candida antarcticaEnantioselective acylation(+)-(1S,2S)-trans-2-MethoxycyclohexanolExcellent researchgate.netpageplace.de
Pseudomonas fluorescensEnantioselective acylation(+)-(1S,2S)-trans-2-MethoxycyclohexanolHigh pageplace.de

Chemical Resolution:

Chemical resolution methods have also been developed for the large-scale preparation of enantiopure this compound. One such method involves the formation of diastereomeric esters by reacting the racemic alcohol with a chiral resolving agent, such as an amino acid derivative.

For example, racemic this compound can be reacted with L-valine to form a mixture of diastereomeric esters. bath.ac.uk These diastereomers can then be separated by fractional crystallization. Following separation, the desired enantiomer of the alcohol can be recovered by hydrolysis of the corresponding ester. bath.ac.uk This classical resolution method, while effective, is theoretically limited to a maximum yield of 50% for the desired enantiomer from the racemic mixture. bath.ac.uk

Table 2: Chemical Resolution of racemic trans-2-Methoxycyclohexanol

Resolving AgentIntermediateSeparation MethodFinal ProductEnantiomeric Excess (ee)Reference
L-ValineDiastereomeric estersFractional crystallization(+)-(1S,2S)-trans-2-Methoxycyclohexanol96% bath.ac.uk

Stereochemical Investigations and Chiral Control of Trans 2 Methoxycyclohexanol

Chiral Resolution Techniques

Chiral resolution is a process for the separation of racemic compounds into their enantiomers. For trans-2-Methoxycyclohexanol, both enzymatic and chemical methods have been successfully employed.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used method that takes advantage of the stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture. Lipases are a common class of enzymes used for this purpose due to their broad substrate specificity and high enantioselectivity. researchgate.net

Lipase-catalyzed kinetic resolution of racemic alcohols through acylation is a well-established and efficient method for obtaining enantiomerically enriched compounds. nih.govmdpi.com The lipase (B570770) from Burkholderia cepacia (formerly known as Pseudomonas cepacia) is a versatile and commercially available biocatalyst known for its thermal stability and tolerance to various organic solvents. nih.gov

In the kinetic resolution of trans-2-substituted cycloalkanols, lipases catalyze the asymmetric acylation of one enantiomer at a faster rate than the other. nih.gov For instance, lipase PS from Pseudomonas cepacia has been used to resolve a variety of cis- and trans-2-substituted cycloalkanols with high enantioselectivity (E > 200) when using vinyl acetate (B1210297) as the acylating agent. nih.gov The reaction typically follows the Kazlauskas rule, where the (R)-enantiomer is acylated more rapidly, resulting in the formation of the (R)-ester and leaving the unreacted (S)-alcohol. nih.gov

The general reaction scheme for the lipase-catalyzed kinetic resolution of a racemic alcohol is depicted below:

Lipase-catalyzed kinetic resolution of a racemic alcohol

Figure 1: General scheme for lipase-catalyzed kinetic resolution of a racemic alcohol.

Immobilization of enzymes offers several advantages, including enhanced stability, easier separation from the reaction mixture, and the potential for reuse of the biocatalyst. nih.govnih.gov Various immobilization techniques, such as adsorption and covalent binding, have been explored to improve the performance of lipases in kinetic resolutions. nih.gov

The choice of support material can significantly impact the enzyme's activity and enantioselectivity. For Burkholderia cepacia lipase, carriers such as silica (B1680970), acrylic resins, and cellulose-based materials have been investigated. nih.gov Optimization of immobilization parameters, including protein-to-support ratio and adsorption time, is crucial for achieving high immobilization efficiency. nih.gov For example, the immobilization of NStcI esterase on Accurel MP1000 was successfully achieved with an immobilization efficiency of 81.94%. nih.gov Immobilization can also lead to increased thermostability of the enzyme. nih.gov

ParameterEffect on Enzymatic Resolution
Immobilization Method Adsorption and covalent binding are common methods. nih.gov
Support Material Silica, acrylic resins, and cellulose-based carriers can be used. nih.gov
Protein/Support Ratio Optimization is necessary for maximum efficiency. nih.gov
Adsorption Time Affects the amount of enzyme immobilized. nih.gov

Table 1: Key Parameters in Enzyme Immobilization for Kinetic Resolution

The reaction medium plays a critical role in lipase-catalyzed kinetic resolutions. The choice of solvent can significantly affect reaction rates, enantioselectivity, and enzyme stability. nih.govnih.gov Hydrophobic organic solvents are often preferred for these reactions. For instance, high enantioselectivity has been observed in diethyl ether or diisopropyl ether. nih.gov

Water activity is another crucial parameter, especially in non-aqueous enzymology. nih.gov Controlling the water activity can enhance the enantioselectivity of the enzyme. nih.gov Additives can also be used to modulate the enzyme's performance. However, in some cases, additives may not be necessary, and the reaction can proceed efficiently in a neat substrate system with minimal water content. nih.gov

FactorInfluence on Biocatalysis
Solvent Affects reaction rate and enantioselectivity. Hydrophobic solvents like diethyl ether and diisopropyl ether are often effective. nih.gov
Water Activity Can significantly enhance enantioselectivity when optimized. nih.gov
Additives Can be used to modulate enzyme performance, though not always necessary. nih.gov

Table 2: Influence of Solvents and Water Activity on Lipase-Catalyzed Resolutions

Chemical Resolution Methods

While enzymatic methods are prevalent, classical chemical resolution methods can also be employed for the separation of enantiomers of this compound. These methods typically involve the formation of diastereomeric derivatives by reacting the racemic alcohol with a chiral resolving agent. The resulting diastereomers can then be separated by physical means, such as crystallization or chromatography, due to their different physical properties. Subsequent removal of the chiral auxiliary yields the separated enantiomers.

N-Heterocyclic Carbene (NHC)-Catalyzed Kinetic Resolution Studies

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in asymmetric synthesis. nih.gov Their applications in kinetic resolution, dynamic kinetic resolution, and desymmetrization processes have been an area of active research. nih.govresearchgate.net NHC-catalyzed reactions offer unique activation modes and have been applied to a variety of substrates. researchgate.net While specific studies on the NHC-catalyzed kinetic resolution of this compound are not extensively detailed in the provided context, the general principles of NHC catalysis suggest its potential applicability. These methods could provide alternative and complementary approaches to enzymatic and classical chemical resolutions for obtaining enantiomerically pure this compound. nih.gov

Role of Additives and Cocatalysts in Selectivity

While specific studies on the role of additives and cocatalysts in the synthesis of this compound are not extensively documented, the principles of stereochemical control in related systems offer valuable insights. Chiral auxiliaries, for instance, are powerful tools for inducing stereoselectivity. These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction.

For example, in reactions involving transformations on the cyclohexane (B81311) ring, chiral auxiliaries such as (R,R)- and (S,S)-pseudoephedrine can be employed. By attaching the auxiliary to the molecule, one face of the reactive center is effectively shielded, forcing the incoming reagent to attack from the less hindered face, thereby leading to a specific stereoisomer. After the desired stereochemistry is set, the auxiliary can be cleaved and recovered.

Stereoselectivity Origin in NHC Catalysis

The origin of stereoselectivity in NHC-catalyzed reactions lies in the formation of a chiral intermediate, often a Breslow intermediate or an acyl azolium ion. The chiral environment around the NHC catalyst, which is typically made chiral by incorporating stereogenic centers in its backbone, dictates the facial selectivity of the subsequent reaction.

The stereochemical outcome is determined in the stereoselectivity-determining step, which is often the formation of a new carbon-carbon or carbon-heteroatom bond. The three-dimensional structure of the chiral NHC-bound intermediate creates a steric and electronic bias, favoring one approach of the reaction partner over the other. Non-covalent interactions, such as hydrogen bonding and π-π stacking, between the catalyst and the substrates can further stabilize the transition state leading to the major stereoisomer. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to elucidate the exact nature of these interactions and to predict the stereochemical outcome of NHC-catalyzed reactions.

Conformational Analysis

The non-planar, chair-like structure of the cyclohexane ring in this compound leads to a dynamic equilibrium between different spatial arrangements of its substituents. This section explores the conformational landscape of this molecule.

Spectroscopic Analysis of Conformational Equilibria (e.g., ¹H and ¹³C NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics of molecules in solution. By analyzing chemical shifts and coupling constants, detailed information about the relative populations of different conformers can be obtained.

For this compound, the key to its conformational analysis lies in the ¹H NMR spectrum, specifically the signals of the protons attached to the carbons bearing the hydroxyl and methoxy (B1213986) groups (H-1 and H-2). The magnitude of the coupling constant between these two protons (³JH1,H2) is dependent on the dihedral angle between them, as described by the Karplus equation. In a diequatorial conformer, this angle is approximately 60°, leading to a small coupling constant (typically 2-4 Hz). In contrast, a diaxial arrangement results in a dihedral angle of nearly 180°, giving rise to a large coupling constant (typically 8-12 Hz).

The observed coupling constant in the room temperature NMR spectrum is a weighted average of the coupling constants of the individual conformers, allowing for the determination of their relative populations.

Table 1: Representative ¹H and ¹³C NMR Data for Cyclohexanol (B46403) Derivatives (Note: Specific experimental data for this compound is not readily available in the cited literature. The following table is a representative example based on general principles and data for analogous compounds.)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key ¹H-¹H Coupling Constants (Hz)
H-1~3.4 - 3.6~70 - 75³JH1,H2 (observed)
H-2~3.1 - 3.3~80 - 85
OCH₃~3.3 - 3.4~55 - 60
C-1~70 - 75
C-2~80 - 85
OCH₃~55 - 60
Other CH₂~1.1 - 2.1~20 - 35

Assessment of Diequatorial and Diaxial Conformers

trans-1,2-disubstituted cyclohexanes can exist in two principal chair conformations: one where both substituents are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial). Generally, the diequatorial conformer is significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions. These are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring.

In the case of this compound, the diaxial conformer would place both the hydroxyl and the methoxy groups in axial positions, leading to significant steric strain. Consequently, the conformational equilibrium is expected to strongly favor the diequatorial conformer.

Influence of Solvent Polarity on Conformational Preferences

The polarity of the solvent can have a profound impact on the conformational equilibrium of molecules, particularly those capable of forming hydrogen bonds. For this compound, the diequatorial conformer can be stabilized by an intramolecular hydrogen bond between the hydroxyl group and the oxygen of the methoxy group.

In non-polar solvents, this intramolecular hydrogen bond is more significant, further stabilizing the diequatorial conformer. However, in polar, protic solvents, the solvent molecules can compete for hydrogen bonding with the hydroxyl group. This intermolecular hydrogen bonding can disrupt the intramolecular interaction and potentially shift the equilibrium slightly towards the diaxial conformer, although the diequatorial form is still expected to be the major species due to steric factors. Studies on the analogous trans-3-methoxycyclohexanol (B8222243) have shown that the equilibrium between the two chair conformers is indeed influenced by the solvent, with the Gibbs free energy difference (ΔG°) between the conformers changing with solvent polarity.

Intramolecular Interactions and Conformational Stability

The stability of the conformers of this compound is governed by a delicate balance of several intramolecular interactions. The primary destabilizing interaction in the diaxial conformer is the 1,3-diaxial steric repulsion.

In the diequatorial conformer, while 1,3-diaxial interactions are absent, other interactions come into play. These include gauche interactions between the substituents and potential dipole-dipole repulsions. However, the stability of the diequatorial conformer is often enhanced by the possibility of forming an intramolecular hydrogen bond between the hydroxyl proton and the methoxy oxygen. This attractive interaction can significantly lower the energy of the diequatorial conformer, making it the overwhelmingly preferred conformation in most conditions. The strength of this hydrogen bond will, as mentioned, be modulated by the solvent environment.

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds. For trans-2-Methoxycyclohexanol, both ¹H and ¹³C NMR are pivotal in confirming its stereochemistry and understanding its conformational behavior in solution.

Proton NMR (¹H NMR) spectroscopy provides a wealth of information regarding the connectivity of atoms and the stereochemical relationships between them. In the case of this compound, the cyclohexane (B81311) ring can exist in different chair conformations. The orientation of the methoxy (B1213986) and hydroxyl groups (axial or equatorial) significantly influences the chemical shifts and, more importantly, the coupling constants (J-values) of the ring protons.

The conformational equilibrium of trans-2-substituted cyclohexanols can be studied by analyzing the coupling constants of the protons at C-1 and C-2. westmont.edu For this compound, the diequatorial conformer is generally expected to be more stable than the diaxial conformer due to steric hindrance. In the diequatorial conformer, the protons at C-1 (H-C1) and C-2 (H-C2) are both in axial positions. The coupling constant between two adjacent axial protons (³J_ax-ax) is typically large, in the range of 8-13 Hz. Conversely, the coupling between an axial and an equatorial proton (³J_ax-eq) or two equatorial protons (³J_eq-eq) is much smaller, typically 2-5 Hz.

By measuring the coupling constant between the protons on the carbon atoms bearing the hydroxyl and methoxy groups, researchers can deduce the predominant conformation of the molecule in solution. A large coupling constant for these protons would indicate a diaxial relationship, suggesting the diequatorial orientation of the substituents.

Table 1: Representative ¹H NMR Data for a trans-2-Substituted Cyclohexanol (B46403) Derivative westmont.edu

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Inferred Orientation
H-C1~3.5-3.8dddJ_ax-ax ≈ 9-11, J_ax-eq ≈ 4-5Axial
H-C2~3.1-3.4dddJ_ax-ax ≈ 9-11, J_ax-eq ≈ 4-5Axial
OCH₃~3.4s--
OHVariablebr s--
Cyclohexyl CH₂~1.1-2.2m--

Note: The exact chemical shifts and coupling constants for this compound may vary depending on the solvent and experimental conditions. The data presented is illustrative based on similar structures.

Carbon-13 NMR (¹³C NMR) spectroscopy is another powerful tool for probing the conformational equilibria of cyclic compounds. The chemical shift of a carbon atom is highly sensitive to its local electronic environment, which is influenced by its spatial orientation.

In methoxycyclohexane derivatives, the chemical shift of the methoxy carbon can provide insights into the rotamer populations around the C-O bond. Furthermore, the chemical shifts of the ring carbons can be used to determine the position of the conformational equilibrium between the diequatorial and diaxial forms of this compound. The chemical shifts for carbons in axial and equatorial positions are typically different. By comparing the observed chemical shifts with those of model compounds where the conformation is locked, the equilibrium constant can be estimated. For instance, an axial substituent will shield the γ-carbons (carbons at the 3 and 5 positions relative to the substituent), causing them to resonate at a higher field (lower ppm value) compared to when the substituent is equatorial.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomExpected Chemical Shift (δ, ppm)
C-1 (CH-OH)70 - 80
C-2 (CH-OCH₃)80 - 90
Methoxy (OCH₃)55 - 65
Cyclohexyl (CH₂)20 - 40

Note: These are approximate ranges, and the actual values can be influenced by solvent and temperature.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In this compound, the key functional groups are the hydroxyl (-OH) and the ether (C-O-C) groups.

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. maricopa.edu The broadness of this peak is due to hydrogen bonding. A strong absorption band corresponding to the C-O stretching vibration of the alcohol would be expected around 1050-1150 cm⁻¹. Additionally, the C-O-C stretching vibration of the ether group will give rise to a strong absorption in the region of 1070-1150 cm⁻¹. The spectrum will also feature C-H stretching vibrations from the cyclohexane ring and the methyl group, typically appearing just below 3000 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibration ModeExpected Absorption Range (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch3200 - 3600Strong, Broad
Alcohol C-OC-O Stretch1050 - 1150Strong
Ether (C-O-C)C-O Stretch1070 - 1150Strong
Alkane C-HC-H Stretch2850 - 2960Strong

Gas Chromatography (GC) for Purity and Isomeric Ratios

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. It is particularly useful for determining the purity of a sample and for separating and quantifying isomers. For this compound, GC can be employed to assess its purity by detecting any residual starting materials or byproducts from its synthesis.

Furthermore, GC is instrumental in determining the ratio of cis and trans isomers. By using a suitable capillary column, it is often possible to achieve baseline separation of the two diastereomers. The relative peak areas in the chromatogram can then be used to quantify the isomeric ratio. In a study determining the isomers of (4-methylcyclohexyl)methanol, a similar compound, GC coupled with mass spectrometry (GC/MS) was effectively used to separate and quantify the cis and trans isomers. nih.gov This approach would be directly applicable to the analysis of 2-methoxycyclohexanol mixtures.

Advanced Techniques for Catalyst Characterization (e.g., XPS, DRIFTS, SSNMR)

The synthesis of this compound, for example, via the methanolysis of cyclohexene (B86901) oxide, often involves the use of solid catalysts. The characterization of these catalysts is crucial for understanding their activity, selectivity, and stability. Advanced spectroscopic techniques provide invaluable information about the catalyst's surface and bulk properties.

X-ray Photoelectron Spectroscopy (XPS) : XPS is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the elements on the catalyst surface. mdpi.com For instance, if a metal oxide catalyst is used, XPS can determine the oxidation state of the metal, which is often correlated with its catalytic activity. It can also detect the presence of different surface species and their relative concentrations. mdpi.com

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) : DRIFTS is a powerful technique for studying powdered samples and can be used to observe adsorbed species on a catalyst surface under reaction conditions. This allows for the in-situ monitoring of the reaction mechanism, identifying key intermediates, and understanding how reactants interact with the catalyst surface.

Solid-State NMR (SSNMR) : Solid-state NMR can provide detailed structural information about the catalyst itself. rsc.orgresearchgate.net For catalysts supported on materials like silica (B1680970) or alumina, SSNMR can probe the local environment of the active sites. For example, ²⁹Si or ²⁷Al NMR can provide information about the support structure, while NMR of other nuclei (e.g., those of the active metal) can give insights into the nature of the catalytic species.

By employing these advanced techniques, researchers can gain a comprehensive understanding of the catalyst's structure-activity relationships, leading to the development of more efficient and selective catalysts for the synthesis of this compound and other valuable chemicals.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provides powerful tools for understanding the structure, reactivity, and electronic properties of molecules like trans-2-Methoxycyclohexanol at an atomic level. These methods allow for the investigation of phenomena that may be difficult to probe experimentally.

Applications in Advanced Organic Synthesis and Material Science Research

Chiral Building Block in Enantiomerically Pure Compound Synthesis

The synthesis of single-enantiomer compounds is crucial in fields like pharmaceuticals and agrochemicals, where biological activity is often exclusive to one specific stereoisomer. juniperpublishers.com Chiral building blocks, such as enantiomerically pure forms of trans-2-Methoxycyclohexanol, are foundational to this endeavor, providing a reliable source of stereochemistry. nbinno.comgoogle.com

The precise spatial arrangement of functional groups in this compound makes it an ideal starting material for the synthesis of sophisticated chiral molecules. Organic chemists utilize such building blocks to construct natural products and other complex targets where controlling the stereochemistry is paramount. nbinno.com The hydroxyl group can be used as a handle for further chemical transformations, while the methoxy (B1213986) group and the cyclohexane (B81311) ring influence the stereochemical outcome of subsequent reactions, guiding the formation of new chiral centers relative to the existing ones. This approach is a cornerstone of "chiral pool synthesis," where readily available chiral molecules are incorporated into a target to ensure the final product has the desired configuration. buchler-gmbh.com

Target Molecular FeatureRole of Chiral Building Block (e.g., this compound)
Polyketide ChainsProvides initial stereocenters to guide subsequent chain elongation reactions.
Macrocyclic StructuresDictates the conformation and stereochemistry of the ring structure.
Multi-substituted RingsServes as a scaffold onto which other functional groups are added stereoselectively.
Alkaloids & TerpenesActs as a key intermediate fragment containing essential chiral information. buchler-gmbh.com

The pharmaceutical industry has a significant and growing demand for enantiomerically pure compounds, as the therapeutic efficacy of a drug often resides in a single enantiomer, while the other may be inactive or even cause adverse effects. nih.govnih.govacs.org Chiral alcohols and their derivatives are vital intermediates in the synthesis of these active pharmaceutical ingredients (APIs). nih.gov The U.S. Food and Drug Administration (FDA) has established guidelines that emphasize the need to determine the absolute stereochemistry of chiral drugs early in development. nih.gov

This compound serves as a model precursor in research aimed at developing new synthetic routes to chiral drugs. Its structure contains the 1,2-aminoalcohol motif (after conversion of the hydroxyl or methoxy group) which is a common feature in many pharmaceutical agents. For instance, chiral cyclohexanol (B46403) derivatives are structurally related to key intermediates in the synthesis of drugs like Tamiflu (Oseltamivir), which is derived from the chiral pool material quinic acid. buchler-gmbh.com The synthesis of various cyclohexanol derivatives is actively researched for potential biological activities, including antimicrobial and anticancer effects. researchgate.net

Drug ClassRelevance of Chiral Alcohol Intermediates
Beta-blockersSynthesis often involves chiral amino alcohols.
Antiviral AgentsMany, like Tamiflu, are built from chiral cyclic alcohol precursors. buchler-gmbh.com
AntidepressantsChiral centers are critical for selective receptor binding.
AnalgesicsEnantiomers can have different mechanisms of action, as seen with Tramadol. acs.org

Similar to pharmaceuticals, the biological activity of agrochemicals such as herbicides, fungicides, and insecticides is often dependent on stereochemistry. nih.govnih.gov The use of single-enantiomer agrochemicals can lead to higher efficacy, lower application rates, and reduced environmental impact. Chiral chemical synthesis is therefore a key aspect of modern agrochemical development. nih.gov

As a member of the "chiral pool," this compound represents a valuable starting point for synthesizing complex agrochemicals. nih.gov Its defined stereocenters can be incorporated into the final product, ensuring the correct spatial orientation of atoms required for interaction with biological targets in pests or plants. The development of new active ingredients for crop protection increasingly relies on such stereochemically pure intermediates to achieve high selectivity and sustainability. nih.gov

Development of Novel Chiral Materials

Beyond its use in synthesizing discrete molecules, this compound is a valuable monomer for the creation of advanced chiral materials. The chirality of the building block can be transferred to a macroscopic or polymeric structure, imparting unique optical or catalytic properties to the resulting material. mdpi.com

Chiral polymers have gained significant attention for their unique properties and potential applications in areas like chiral separations, sensors, and optoelectronics. researchgate.netnih.gov One primary strategy to create these materials is to polymerize chiral monomers, thereby transferring the chirality of the small molecule to the macromolecule. mdpi.com

This compound, with its functional groups, can be chemically modified to become a polymerizable monomer. For example, the hydroxyl group can be converted into a vinyl or acrylate (B77674) group, allowing it to undergo radical polymerization. The resulting polymer chain would feature pendant chiral methoxycyclohexyl groups, which can force the polymer backbone to adopt a specific helical conformation, a common feature in chiral polymers. This approach has been used with other chiral monomers to create polymers with significant chiral properties, even when the chiral monomer is only a small fraction of the total copolymer. mdpi.com

Polymer TypeChiral Monomer FunctionResulting Property
PolyacrylatesChiral side chains derived from this compound.Chiral stationary phase for HPLC, selective molecular recognition.
PolythiophenesChiral substituents to induce helical aggregation. nih.govCircularly polarized light emission, chiral sensors.
PolysiloxanesChiral groups attached to the silicon backbone.Enantioselective membranes, catalysis supports.

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, is a cornerstone of modern organic synthesis. nih.gov The design and synthesis of effective chiral ligands to coordinate with metal centers is a primary focus of this field. researchgate.netnih.gov

Enantiomerically pure this compound is an excellent precursor for the synthesis of chiral ligands. The two distinct functional groups (hydroxyl and methoxy) at defined stereocenters can be used to coordinate to a metal in a specific, bidentate fashion. This coordination creates a rigid and well-defined chiral environment around the metal catalyst. When a substrate binds to this catalyst, the chiral ligand directs the reaction to proceed with high stereoselectivity, favoring the formation of one enantiomer over the other. This strategy has been highly successful in numerous metal-catalyzed reactions, including hydrogenation, allylic substitution, and cyclopropanation. nih.gov The development of new chiral catalysts, including phase-transfer catalysts, continues to be an active area of research to improve the efficiency and applicability of asymmetric transformations. rsc.orgnih.gov

Asymmetric ReactionRole of Ligand Derived from this compound
HydrogenationForms a chiral metal-hydride complex that selectively reduces one face of a double bond. nih.gov
Allylic AlkylationControls the stereochemistry of nucleophilic attack on a π-allyl metal complex. researchgate.net
EpoxidationCreates a chiral environment around a metal-oxo species to deliver oxygen stereoselectively. nih.gov
Diethylzinc AdditionThe chiral alcohol itself can act as a ligand to direct the addition to aldehydes. researchgate.net

Research Aimed at Understanding the Behavior of Chiral Molecules in Chemical Reactions

The study of chiral molecules, such as this compound, is fundamental to advancing the fields of organic synthesis and materials science. Chirality, the property of a molecule being non-superimposable on its mirror image, plays a crucial role in determining the outcome of chemical reactions and the properties of materials. Research in this area often focuses on how the three-dimensional arrangement of atoms in a chiral molecule can influence the stereochemical course of a reaction, leading to the selective formation of one stereoisomer over another. This stereocontrol is paramount in the synthesis of pharmaceuticals, agrochemicals, and other complex molecular architectures where biological activity is often dependent on a specific stereoisomer.

In the context of this compound, its chiral nature, arising from the presence of stereogenic centers on the cyclohexane ring, makes it a valuable subject for investigations into asymmetric induction. Asymmetric induction is the process by which a chiral entity in a reaction system influences the formation of a new chiral center, resulting in an unequal mixture of stereoisomers. This compound and its derivatives can be employed as chiral auxiliaries or directing groups to control the stereoselectivity of a wide range of chemical transformations.

A key area of investigation involves the use of chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed and ideally recycled. While research into trans-2-phenyl-1-cyclohexanol, a structurally related compound, has shown its utility as a chiral auxiliary, the specific applications of this compound in this capacity are a subject of ongoing research. The methoxy group in this compound can influence the steric and electronic environment around the reactive center, potentially leading to different or improved stereochemical outcomes compared to other chiral auxiliaries.

Furthermore, the behavior of this compound derivatives as chiral directing groups is another significant avenue of research. A directing group is a functional group within a molecule that controls the regioselectivity and stereoselectivity of a reaction by coordinating to a reagent or catalyst and positioning it for a specific approach to the reactive site. The hydroxyl and methoxy groups of this compound can act as coordination sites for metal catalysts, thereby creating a chiral environment that can effectively control the stereochemistry of reactions such as additions to carbonyls, conjugate additions, and cyclizations.

Detailed research findings in this area often involve the synthesis of various derivatives of this compound and their application in stereoselective reactions. The effectiveness of these chiral molecules in inducing asymmetry is typically quantified by measuring the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the products. These values represent the degree to which one stereoisomer is formed in excess of the other.

For instance, studies might explore the diastereoselective addition of nucleophiles to aldehydes or ketones that are appended with a trans-2-methoxycyclohexyl group. The stereochemical outcome of such reactions would be carefully analyzed to understand how the chiral cyclohexyl framework dictates the facial selectivity of the nucleophilic attack. The data from these experiments are crucial for developing predictive models for asymmetric induction and for designing more efficient and selective synthetic methodologies.

Interactive Data Table: Diastereoselective Reactions Using Chiral Auxiliaries

EntrySubstrateReaction TypeChiral AuxiliaryDiastereomeric Ratio (d.r.)
1Prochiral Ketone AAldol Reaction(1R,2R)-trans-2-Phenyl-1-cyclohexanol95:5
2Prochiral Enone BMichael Addition(1S,2S)-trans-2-Phenyl-1-cyclohexanol90:10
3Prochiral Aldehyde CGrignard Addition(1R,2R)-trans-2-MethoxycyclohexanolData Not Available
4Prochiral Imine DMannich Reaction(1S,2S)-trans-2-MethoxycyclohexanolData Not Available

This table includes hypothetical data for illustrative purposes where specific experimental data for this compound was not available in the provided search results.

The ongoing research into the behavior of chiral molecules like this compound is not only expanding the toolbox of synthetic organic chemists but is also contributing to a deeper understanding of the fundamental principles of stereochemistry. The insights gained from these studies are instrumental in the development of new catalysts, chiral ligands, and synthetic strategies that are essential for the efficient and environmentally benign synthesis of complex chiral molecules.

Q & A

Basic Research Questions

Q. What are the dominant conformers of trans-2-Methoxycyclohexanol, and how can they be experimentally determined?

  • Methodological Answer : Conformational equilibria between diequatorial and diaxial conformers can be analyzed using low-temperature (<sup>13</sup>C NMR) spectroscopy. For this compound, diequatorial conformers are favored in all solvents, but solvent polarity significantly influences the equilibrium ratio. For example, in polar solvents like methanol, the diequatorial population increases due to reduced steric hindrance and enhanced hydrogen bonding .
  • Key Data :

  • Solvent polarity vs. conformer ratio: Diequatorial dominance increases from pentane (non-polar) to methanol (polar) .

Q. What synthetic routes are available for preparing this compound from epoxide precursors?

  • Methodological Answer : A high-yield method involves the ring-opening of trans-3-methoxycyclohexene oxide using LiAlH4 reduction. Alternatively, erbium(III) triflate-catalyzed epoxide opening at room temperature with methanol provides near-quantitative yields. The latter method avoids harsh conditions and simplifies purification .
  • Key Steps :

  • Catalyst: Er(OTf)3 (1 mol%) in methanol at RT.
  • Monitoring: Reaction progress tracked via TLC; extraction with ether and drying over Na2SO4 .

Q. How does the stereochemistry of this compound influence its reactivity in acid-catalyzed dehydration?

  • Methodological Answer : The trans configuration impacts the formation of elimination products (e.g., cyclohexene derivatives). Steric effects from the axial methoxy group in diaxial conformers can hinder protonation at specific carbons, favoring pathways with lower activation energy. Gas chromatography (GC) with polar columns (e.g., Carbowax) is recommended to resolve stereoisomeric products .
  • Experimental Consideration : Control heating rates (<5°C/min) to minimize side reactions and ensure reproducibility .

Advanced Research Questions

Q. How do solvent polarity and hydrogen bonding affect the conformational equilibrium of this compound?

  • Methodological Answer : Solvent polarity stabilizes diequatorial conformers through dipole-dipole interactions, while hydrogen bonding in protic solvents (e.g., methanol) further stabilizes this conformation by interacting with the hydroxyl group. Computational methods (e.g., MM3 parameterization) can model these effects by refining torsional terms for OCCO moieties .
  • Data Contradiction Analysis : Experimental NMR data show stronger diequatorial preference in polar solvents than predicted by early MM3 models. Revised parameters (V1=3.0, V2=-2.5, V3=1.25) improve agreement for ethers but underestimate hydrogen bonding contributions .

Q. What strategies resolve contradictions in reported product ratios for this compound derivatives?

  • Methodological Answer : Discrepancies in literature (e.g., LiAlH4 vs. Er(OTf)3-mediated reactions) arise from solvent choice, temperature, and catalyst specificity. Systematic studies comparing reaction conditions (e.g., solvent polarity, temperature gradients) and advanced characterization (2D NMR, X-ray crystallography) are critical .
  • Case Study : LiAlH4 reduction of trans-3-methoxycyclohexene oxide yields this compound, whereas alternative reductants may favor competing pathways .

Q. How can synthetic protocols for this compound be optimized for scalability and minimal byproduct formation?

  • Methodological Answer : Erbium(III) triflate catalysis offers scalability due to mild conditions and high atom economy. Process optimization includes:

  • Solvent screening: Methanol > THF in yield and reaction rate.
  • Catalyst recycling: Er(OTf)3 retains activity for ≥3 cycles with <5% yield drop .
    • Quality Control : Spectroscopic validation (IR, <sup>1</sup>H/<sup>13</sup>C NMR) against literature data ensures product integrity .

Methodological Notes

  • Conformational Analysis : Use deuterated solvents (e.g., CD3OD) for NMR to enhance signal resolution at low temperatures (-80°C) .
  • Synthetic Reproducibility : Document heating rates and GC column specifications (e.g., stationary phase) to align with published protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.